Fialuridina

Descripción general

Descripción

Fialuridine is under investigation in clinical trial NCT01337466 (Biodistribution and Dosimetry Evaluation of [124I]FIAU).

Fialuridine is a nucleoside analog of uridine with activity against hepatitis B virus and herpes viruses. Fialuridine inhibits viral DNA polymerase and viral replication.

Aplicaciones Científicas De Investigación

Investigación sobre el tratamiento de la hepatitis B

La fialuridina (FIAU) se desarrolló inicialmente como tratamiento para la infección crónica por el virus de la hepatitis B. Es un análogo de nucleósido de pirimidina que se integra en el ADN viral, inhibiendo así la replicación viral. Sin embargo, los ensayos clínicos revelaron una hepatotoxicidad significativa, lo que llevó a su discontinuación como agente terapéutico .

Modelado de la lesión hepática inducida por fármacos (DILI)

La this compound sirve como compuesto modelo para estudiar la DILI. Se ha utilizado en ratones quiméricos TK-NOG con hígados humanizados para comprender los mecanismos de insuficiencia hepática y acidosis láctica, que son críticos para mejorar la seguridad de los medicamentos durante las pruebas preclínicas .

Análisis de la disfunción mitocondrial

La this compound ha sido fundamental para estudiar la disfunción mitocondrial, ya que su toxicidad se asocia con una disminución en la expresión de genes codificados por el ADNmt. Esta aplicación es crucial para comprender la base mitocondrial de la toxicidad de los fármacos y para desarrollar fármacos más seguros .

Estudios del transportador de nucleósidos

El compuesto se ha utilizado para estudiar el papel del transportador de nucleósidos de equilibrio humano 1 (ENT1) en la toxicidad de los fármacos. ENT1 está implicado en el transporte mitocondrial de this compound, y su inhibición puede proteger contra la toxicidad de la this compound, proporcionando una vía para la investigación en seguridad de los fármacos .

Investigación sobre la interacción de la ribonucleótido reductasa (RNR)

Se ha estudiado la interacción de la this compound con la RNR, que es crítica para la homeostasis del pool de desoxirribonucleótido trifosfato (dNTP), para comprender la potenciación selectiva de la toxicidad de los fármacos. Esta investigación es significativa para el desarrollo de fármacos con un menor riesgo de hepatotoxicidad .

Mecanismo De Acción

Target of Action

Fialuridine, also known as 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU), is a thymidine nucleoside analog . The primary targets of Fialuridine are the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2) . ENT1 is implicated in the mitochondrial transport of Fialuridine , while TK2 is involved in the phosphorylation of Fialuridine into active triphosphate metabolites .

Mode of Action

Fialuridine exerts its action by being incorporated into mitochondrial DNA (mtDNA) via its 3’-hydroxyl moiety, leading to impaired DNA synthesis . This incorporation is facilitated by the action of ENT1 and TK2 . Silencing the expression or activity of ENT1 and TK2 can protect against Fialuridine toxicity .

Biochemical Pathways

The biochemical pathway affected by Fialuridine involves the mitochondrial transport and metabolism of the drug. Fialuridine is transported into the mitochondria by ENT1 and is then phosphorylated into active triphosphate metabolites by TK2 . This leads to the incorporation of Fialuridine into mtDNA, causing mitochondrial dysfunction .

Pharmacokinetics

It is known that fialuridine toxicity is detectable after 7 days of repeated exposure .

Result of Action

The incorporation of Fialuridine into mtDNA leads to reduced expression of mtDNA-encoded genes and overall mitochondrial dysfunction . Clinical manifestations of Fialuridine toxicity include reactive oxygen species formation, lipid accumulation, and induction of apoptosis .

Action Environment

The action of Fialuridine can be influenced by environmental factors such as the presence of other drugs or substances that can interfere with its transport and metabolism. For example, interference with the expression or activity of ribonucleotide reductase (RNR), which is critical to deoxyribonucleoside triphosphate (dNTP) pool homeostasis, resulted in selective potentiation of Fialuridine toxicity .

Análisis Bioquímico

Biochemical Properties

Fialuridine is a nucleoside analogue, which means it can interact with various enzymes and proteins involved in DNA synthesis. It is suspected that the toxicity of fialuridine was a result of mitochondrial damage caused by the incorporation of fialuridine into mitochondrial DNA via its 3’-hydroxyl moiety, leading to impaired DNA synthesis .

Cellular Effects

Fialuridine toxicity was only detectable after 7 days of repeated exposure. Clinical manifestations, including reactive oxygen species formation, lipid accumulation, and induction of apoptosis, were readily identified . Fialuridine-induced mitochondrial dysfunction was suggested by a decrease in the expression of mtDNA-encoded genes, which correlated with the onset of toxicity .

Molecular Mechanism

The molecular mechanism of fialuridine involves its incorporation into mitochondrial DNA, leading to impaired DNA synthesis. This is suspected to be the cause of its toxicity . Silencing the expression or activity of the human equilibrative nucleoside transporter 1 (ENT1), implicated in the mitochondrial transport of fialuridine, modestly protected primary human hepatocyte spheroids from fialuridine toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, fialuridine toxicity was only detectable after 7 days of repeated exposure . Over time, the effects of fialuridine became more pronounced, leading to increased cellular damage .

Dosage Effects in Animal Models

In animal models, fialuridine-induced liver toxicity could be readily detected, even when the mice were treated with a Fialuridine dose that was only 10-fold above the dose used in human participants . The clinical features, laboratory abnormalities, liver histology, and ultra-structural changes observed in Fialuridine-treated chimeric mice mirrored those of Fialuridine-treated human participants .

Metabolic Pathways

Fialuridine and its metabolites are monophosphorylated by thymidine kinase 2 (TK2), which is predominantly localized in the mitochondria . This process is crucial for the activation of fialuridine and contributes to its biochemical properties .

Transport and Distribution

Fialuridine is transported into cells via the human equilibrative nucleoside transporter 1 (ENT1) . This transporter is implicated in the mitochondrial transport of fialuridine, and its activity significantly influences the distribution of fialuridine within cells .

Subcellular Localization

Fialuridine is localized within the mitochondria of cells due to its interaction with the human equilibrative nucleoside transporter 1 (ENT1) . This subcellular localization is crucial for its incorporation into mitochondrial DNA and its subsequent effects on DNA synthesis .

Propiedades

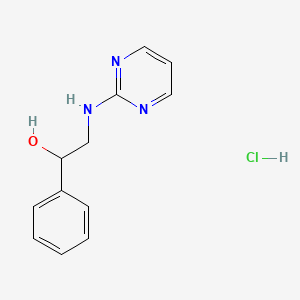

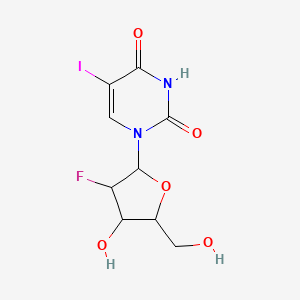

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFGAYTKQKGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867808 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-iodopyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69123-98-4 | |

| Record name | FIALURIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)

![5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride](/img/structure/B1672588.png)